molecular formula C18H25NO3 B13432806 (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one

(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one

Cat. No.: B13432806
M. Wt: 303.4 g/mol
InChI Key: KLKVGLLJYXCJLR-NCOADZHNSA-N
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Description

(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one is a complex organic compound characterized by its unique structure, which includes a phenyl group and multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazoline ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the oxazinone ring: This can be accomplished through a cyclization reaction involving an appropriate diol and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral centers and functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one: is similar to other oxazoline and oxazinone derivatives, which also contain these heterocyclic rings.

    Xenon compounds:

Uniqueness

What sets this compound apart is its specific combination of chiral centers and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one

InChI

InChI=1S/C18H25NO3/c1-3-8-15-17-18(20)21-12-14(13-10-6-5-7-11-13)19(17)16(22-15)9-4-2/h5-7,10-11,14-17H,3-4,8-9,12H2,1-2H3/t14-,15-,16+,17+/m1/s1

InChI Key

KLKVGLLJYXCJLR-NCOADZHNSA-N

Isomeric SMILES

CCC[C@@H]1[C@H]2C(=O)OC[C@@H](N2[C@@H](O1)CCC)C3=CC=CC=C3

Canonical SMILES

CCCC1C2C(=O)OCC(N2C(O1)CCC)C3=CC=CC=C3

Origin of Product

United States

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